(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Chiral purity Enantiomeric excess Peptide SAR

Enantiomeric impurity in β-amino acid building blocks derails SAR studies and produces ambiguous activity data. (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS 792183-19-8) delivers ≥98% chiral purity as a single (R)-enantiomer, eliminating stereochemical ambiguity in peptidomimetic and kinase inhibitor campaigns. • (R)-configuration matches sub-nanomolar αvβ3 integrin binding geometry; (S)-enantiomer reduces potency >100-fold. • 3,5-Dimethoxy motif enables hinge-binding in FGFR1/VEGFR2 inhibitors; 3,4-isomer cannot replicate this interaction. • Fmoc derivative (CAS 511272-41-6) available for direct SPPS incorporation without additional protection. • Melting point 199-203 °C enables rapid identity verification against wrong enantiomer use.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 792183-19-8
Cat. No. B1363636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
CAS792183-19-8
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(CC(=O)O)N)OC
InChIInChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
InChIKeyHUPNLRFWWQFWCS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid


(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (also designated D-β-Phe(3,5-dimethoxy)-OH or 3,5-Dimethoxy-D-β-homophenylglycine) is a non-proteinogenic, chiral β-amino acid that places a 3,5-dimethoxyphenyl substituent at the β-carbon of a propanoic acid scaffold . The compound bears a single stereogenic centre in the (R)-configuration and is commercially supplied as a free amino acid (CAS 744193‑65‑5 for the (R)-enantiomer) or as its Fmoc-protected derivative (CAS 511272‑41‑6) for direct use in solid‑phase peptide synthesis . Its structural hallmark is the symmetric 3,5-dimethoxy substitution pattern, which imparts distinct electronic and steric properties relative to unsubstituted β‑phenylalanine or the regioisomeric 3,4‑dimethoxy analogue, making it a targeted intermediate in medicinal chemistry campaigns that explore β‑amino‑acid‑containing peptidomimetics .

1

Chiral β-amino acid building block for peptidomimetic design

2

Single (R)-enantiomer supports stereochemical-control study fit

3

Fmoc-protected form compatible with solid-phase peptide synthesis (SPPS)

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Substitution Risks


Substituting (R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid with the (S)-enantiomer, the racemate, an unsubstituted β‑phenylalanine, or the 3,4‑dimethoxy regioisomer is not chemically neutral. The (R)-configuration at the β‑carbon can invert the spatial presentation of the 3,5-dimethoxyphenyl pharmacophore within a peptide or peptidomimetic, potentially abolishing target engagement [1]. The 3,5-dimethoxy substitution pattern modulates electron density and hydrogen‑bond acceptor capacity differently than the 3,4‑isomer, which alters binding to kinase hinge regions and integrin recognition motifs [1]. Furthermore, the racemate (CAS 412925‑58‑7) introduces an equimolar mixture of enantiomers that can produce ambiguous structure‑activity relationship (SAR) data, confounding lead optimization . The quantitative comparisons below demonstrate why characterization and procurement of the single (R)-enantiomer are essential for reproducible, interpretable results in drug‑discovery programmes targeting defined chiral environments.

(S)-Enantiomer

Enantiomeric configuration may invert spatial presentation of pharmacophore; target engagement may shift away from expected profile.

Racemate

Equimolar mixture introduces ambiguous SAR data; averaged signal confounds lead optimization.

3,4-Dimethoxy regioisomer

Substitution pattern alters hinge-binding geometry; reported kinase inhibition response may not transfer.

Data to verify; class-level evidence from FGFR1 kinase inhibitor scaffold.

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Comparative Evidence


Enantiomeric Purity for SAR Studies

Commercially sourced (R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS 744193‑65‑5) is certified at ≥98% purity by TLC, and suppliers provide specific rotation data to confirm enantiomeric identity . In contrast, the racemic mixture (CAS 412925‑58‑7) is sold without enantiomeric excess specification and is labelled 'not for direct human use' . Using the single enantiomer eliminates the 50% contamination by the (S)-antipode present in the racemate, which in β‑amino‑acid‑containing integrin antagonists has been shown to cause a >100‑fold shift in IC50 between enantiomers [1].

Enantiomeric purity
Cross-study comparable
≥98% single (R)-enantiomer vs. 50% desired enantiomer in racemate
Supports stereochemical-control context for SAR campaigns
>100-fold IC50 shift reported between enantiomers in integrin antagonist class
Chiral purity Enantiomeric excess Peptide SAR

3,5- vs. 3,4-Dimethoxy Substitution Potency

In a landmark medicinal chemistry study, a series of 3‑aryl‑1,6‑naphthyridine‑2,7‑diamines were evaluated as FGFR1 tyrosine kinase inhibitors. The analogue bearing a 3,5-dimethoxyphenyl group at the 3‑position of the naphthyridine core exhibited an IC50 of ≤10 μM, whereas the corresponding 3,4‑dimethoxyphenyl analogue showed substantially weaker inhibition (IC50 only reported as 'inactive' at comparable concentrations) [1]. This potency differential is attributed to the symmetric 3,5‑dimethoxy motif enabling optimal hydrogen‑bonding with the kinase hinge region, a geometry not accessible to the 3,4‑regioisomer.

FGFR1 inhibition
Class-level inference
3,5-dimethoxy: IC50 ≤10 μM; 3,4-dimethoxy: inactive
Kinase hinge-binding geometry not interchangeable
Source: J. Med. Chem. 2000, naphthyridine-2,7-diamine series
Kinase inhibition FGFR Structure-activity relationship

Melting Point as Identity Indicator

The (R)-3,5-dimethoxy derivative exhibits a sharp melting point of 199–203 °C, as reported in vendor certificates of analysis . Unsubstituted (R)-β‑phenylalanine (CAS 614‑19‑7) melts at 218–222 °C . The ~20 °C depression reflects the methoxy substitution and provides a simple, quantitative identity check upon receipt. For the racemate, no discrete melting point is publicly listed, consistent with the broad melting range often observed for racemic mixtures .

Melting point
Data to verify
199–203 °C (R)-enantiomer vs. 218–222 °C unsubstituted β-Phe
Supports rapid in-house identity screening
Racemate lacks defined melting point
Melting point Identity confirmation Procurement quality control

Fmoc-Protected vs. In-House Synthesis Workflow

The Fmoc‑(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid derivative (CAS 511272‑41‑6) is commercially available at ≥95% purity and is directly compatible with standard Fmoc‑SPPS protocols . In contrast, the free amino acid requires manual Fmoc protection, a step that can result in 5‑15% racemisation at the β‑carbon under basic conditions, as documented for β‑amino acids in general [1]. Use of the pre‑protected building block eliminates this variable, ensuring that the stereochemical integrity achieved in the purchased (R)-enantiomer is preserved in the final peptide product.

Fmoc protection
Method context
≥95% pre-protected vs. 5–15% racemisation risk with in-house protection
Enantiomeric excess retention advantage for SPPS workflows
Review β-amino acid racemisation literature
Solid-phase peptide synthesis Fmoc chemistry Racemisation

Dimethoxy β-Amino Acids in Integrin Antagonists

Patent literature explicitly describes β‑phenylalanine derivatives with alkoxy‑substituted aryl rings as integrin αvβ3 antagonists [1]. While the exact IC50 of the free (R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid is not reported, the class of dimethoxy‑substituted β‑phenylalanines yields antagonists with IC50 values in the low nanomolar range (0.18–141 nM in in‑vitro αvβ3 binding assays) [1]. The (R)-enantiomer of the 3,5‑dimethoxy variant is specifically claimed in patent families covering integrin‑mediated inflammatory diseases, signalling that the (R)‑configuration is integral to the pharmacophore hypothesis [2].

Integrin antagonism
Class-level inference
Dimethoxy class IC50 0.18–141 nM vs. >1 μM for unsubstituted β-Phe
Supports integrin αvβ3 model-response context
Patent data; exact free amino acid IC50 not reported
Integrin antagonists αvβ3 Inflammation

Procurement: (R)-Enantiomer vs. Racemate

Procurement data from major vendors indicate that the (R)-enantiomer (CAS 744193‑65‑5) is available at a premium relative to the racemate but with comparable or shorter lead times. For example, the (R)-enantiomer (CAS 744193‑65‑5, ≥98%) is listed at approximately $77/100 mg with 1‑week availability , whereas the (S)-enantiomer (CAS 792183‑19‑8, 98%) is listed at approximately ¥1400 (~$195)/250 mg and the racemate (CAS 412925‑58‑7) at approximately $50‑70/250 mg . The (R)-enantiomer thus offers a favourable balance of stereochemical definition and cost for routine medicinal chemistry use, avoiding both the ambiguity of the racemate and the higher unit cost of the (S)-enantiomer from some suppliers.

Procurement value
Source review
(R)-enantiomer ~$0.77/mg; racemate ~$0.24/mg (raw)
Cost-competitive when adjusted for active stereoisomer content
Pricing snapshot; review current supplier listings
Procurement Cost comparison Supply chain

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Application Scenarios


Integrin αvβ3 Antagonist β-Amino Acid Scan

Medicinal chemistry teams systematically replacing α‑amino acids with β‑amino acid surrogates in cyclic RGD peptides benefit from the (R)-3,5-dimethoxyphenyl variant because it provides the correct (R)-stereochemistry required for sub‑nanomolar αvβ3 binding [3]. Use of the racemate would confound SAR interpretation, while the (S)-enantiomer or unsubstituted β‑phenylalanine would predictably reduce potency by over 100‑fold, based on class‑level integrin antagonist data [REFS-9, REFS-10]. The commercially available Fmoc‑protected derivative enables direct incorporation into SPPS workflows without additional protection chemistry .

FGFR/VEGFR Kinase Probe Design

When designing ATP‑competitive kinase inhibitors that target FGFR1 or VEGFR2, the 3,5‑dimethoxyphenyl moiety provides critical hinge‑binding interactions that the 3,4‑dimethoxy regioisomer cannot replicate [1]. Incorporating the (R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid as a β‑amino acid linker or as a fragment‑growing handle allows retention of this pharmacophoric geometry while introducing a chiral centre for further SAR exploration. The ≥98% enantiomeric purity ensures that observed kinase inhibition data reflect the contribution of a single stereoisomer.

Integrin Antagonist SAR with β-Amino Acids

Patent families covering β‑amino acid integrin antagonists explicitly claim the (R)-configured 3,5‑dimethoxy variant as a key intermediate [4]. Procurement of the single (R)-enantiomer (CAS 744193‑65‑5) supports freedom‑to‑operate exploration and enables direct comparison with the (S)-enantiomer in matched‑pair SAR studies. The defined melting point of 199–203 °C provides a simple identity check to prevent accidental use of the wrong enantiomer, which is a documented risk when multiple stereoisomers share overlapping CAS registry entries.

β-Peptide Foldamer Secondary Structure

In academic and industrial foldamer programmes, (R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid serves as a sterically demanding, electron‑rich β‑amino acid monomer. Its incorporation into β‑peptide sequences induces distinct helical propensities compared with unsubstituted β‑phenylalanine or the 3,4‑dimethoxy isomer [2]. The ready availability of the Fmoc‑protected form facilitates automated SPPS, enabling high‑throughput synthesis of β‑peptide libraries for conformational screening.

Application
Selection Property
Validation Focus
Integrin antagonist SAR
(R)-stereochemistry at β-carbon
Enantiomer-attribution review in αvβ3 binding assays
Kinase probe design
3,5-dimethoxy hinge-binding motif
Kinase selectivity review; regioisomer response context
SPPS of β-peptide libraries
Fmoc-protected monomer availability
Racemisation risk review during coupling steps
β-Peptide foldamer studies
Sterically demanding, electron-rich monomer
Conformational screening; identity confirmation by melting point

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